Solution processable star-shaped molecules with a triazine core and branching thienylenevinylenes for bulk heterojunction solar cells†
RSC Advances Pub Date: 2014-09-05 DOI: 10.1039/C4RA07139E
Abstract
Two new star-shaped A–π–D molecules with triazine as a core and an acceptor unit, thienylenevinylene as the π bridge, and tert-butyl-substituted triphenylamine (tTPA)- or carbazole (tCz) as the end group and donor units of TTVTPA and TTVCz were synthesized for their application as donor materials in solution processed bulk heterojunction organic solar cells (OSCs). The charge transfer was convergent from peripheral groups to the central core along the conjugated branches in these star-shaped molecules (SSMs). TTVTPA and TTVCz are soluble in common organic solvents. Excellent thermal stability was observed for TTVTPA and TTVCz. OSCs were fabricated by spin-coating a blend of each SSM with the fullerene derivatives (PC61BM or PC71BM) as a composite film-type photoactive layer. The PV properties of the TTVTPA/fullerene derivative based OSCs were considerably better than those of the TTVCz/fullerene derivative blend based OSCs. A power conversion efficiency of 2.48%, a short-circuit current density of 10.57 mA cm−2, an open-circuit voltage of 0.69 V, and a fill factor of 0.34 were observed for the OSC based on the active layer of TTVTPA/PC71BM (1 : 7, w/w).
![Graphical abstract: Solution processable star-shaped molecules with a triazine core and branching thienylenevinylenes for bulk heterojunction solar cells](http://scimg.chem960.com/usr/1/C4RA07139E.jpg)
![Solution processable star-shaped molecules with a triazine core and branching thienylenevinylenes for bulk heterojunction solar cells†](https://scimg.chem960.com/usr/1/C4RA07139E.jpg)
Recommended Literature
- [1] XLI.—The equilibrium between ethyl alcohol and the alkali and alkaline-earth salts. Part I
- [2] Simultaneous quantification of dilute aqueous solutions of certain polycyclic aromatic hydrocarbons (PAHs) with significant fluorescent spectral overlap using total synchronous fluorescence spectroscopy (TSFS) and N-PLS, unfolded-PLS and MCR-ALS analysis
- [3] Mechanism of the rearrangement of allyl alcohol with iron pentacarbonyl: evidence for a π-allyl-hydroirontricarbonyl complex
- [4] Spatially and temporally understanding dynamic solid–electrolyte interfaces in carbon dioxide electroreduction
- [5] Selenacalix[3]triazines: synthesis and host–guest chemistry†
- [6] Front cover
- [7] Unexpected phenomenon in a conventional system: synthesis of raspberry-like hollow periodic mesoporous organosilica with controlled structure in one continuous step†
- [8] Superior power density solid oxidefuel cells by enlarging the three-phase boundary region of a NiO–Ce0.8Gd0.2O1.9 composite anode through optimized surface structure
- [9] Microscale pH inhomogeneity in frozen NaCl solutions†
- [10] Cation doping size effect for methane activation on alkaline earth metal doping of the CeO2 (111) surface†